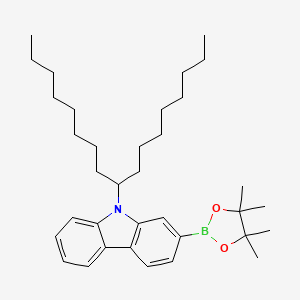
9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole: is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a heptadecanyl group attached to the ninth position of the carbazole ring and two tetramethyl-1,3,2-dioxaborolan-2-yl groups attached to the second position. It is widely used as an intermediate in the synthesis of small molecules and polymers, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole typically involves the following steps:
Starting Material: The synthesis begins with 2,7-Dibromo-9-(9-heptadecyl)carbazole.
Borylation Reaction: The dibromo compound undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the boronic ester groups to yield the corresponding boronic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Suzuki-Miyaura coupling reactions typically use palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Boronic acids.
Substitution: Various aryl or vinyl-substituted carbazole derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used as a building block for the synthesis of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and polymer solar cells.
Polymer Synthesis: It serves as an intermediate in the preparation of low band gap polymers for use in electronic devices.
Biology and Medicine:
Drug Development: Carbazole derivatives have shown potential in drug development due to their biological activity. This compound could be explored for similar applications.
Industry:
Material Science: The compound is used in the development of advanced materials for electronic and optoelectronic applications.
Mechanism of Action
The mechanism of action of 9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole primarily involves its role as an intermediate in chemical reactions. The boronic ester groups facilitate Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds. This makes it a valuable building block in the synthesis of complex organic molecules and polymers .
Comparison with Similar Compounds
- 9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(1- n -Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(9-Heptadecanyl)-2,7-diboronic Acid Bis(pinacol) Ester
Uniqueness:
- Long Alkyl Chain: The presence of a heptadecanyl group provides unique solubility and processing properties, making it suitable for specific applications in organic electronics.
- Versatility: The boronic ester groups allow for versatile chemical modifications through Suzuki-Miyaura coupling reactions, enabling the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C35H54BNO2 |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
9-heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C35H54BNO2/c1-7-9-11-13-15-17-21-29(22-18-16-14-12-10-8-2)37-32-24-20-19-23-30(32)31-26-25-28(27-33(31)37)36-38-34(3,4)35(5,6)39-36/h19-20,23-27,29H,7-18,21-22H2,1-6H3 |
InChI Key |
WIYLUNGBHKNDJO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3C(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






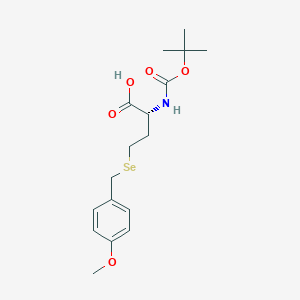


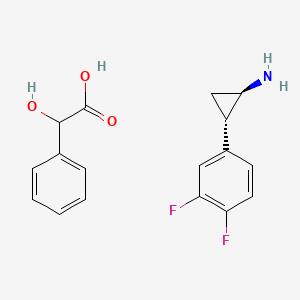

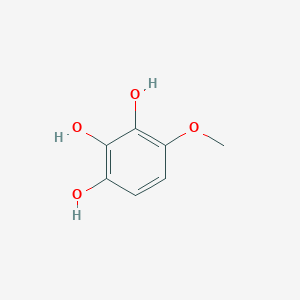
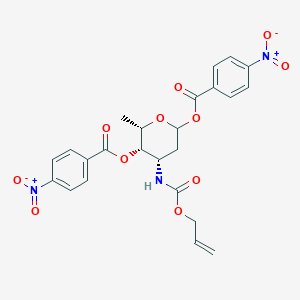
![7-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13150260.png)

![2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13150282.png)
